molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No. B2635248
M. Wt: 178.147
InChI Key: XOXXGNIBXYQQNS-UHFFFAOYSA-N
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Patent
US08242275B2

Procedure details

6-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one. To a solution of (6-bromo-2-nitro-pyridin-3-yloxy)-acetic acid ethyl ester (3.14 g, 10.3 mmol) in glacial acetic acid (12.4 mL) was added iron powder (1.67 g, 29.9 mmol). The suspension was heated to 90° C. and stirred for 6 h, after which it was cooled to RT and diluted with EtOAc (50 mL). The mixture was filtered through a pad of SiO2 and the filtrate was concentrated. Recrystallization from CH3OH provided 1.32 g (57%) of the title compound as a solid. MS (ESI): exact mass calculated for C7H5BrN2O2, 227.95; m/z found, 228.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.98 (d, J=5.3, 1H), 7.16-7.09 (m, 1H), 6.98 (dd, J=8.0, 4.9, 1H), 4.68 (d, J=1.4, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.67 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:6][CH2:7][C:8](=[O:12])[NH:9][C:10]=2[N:11]=1.[CH2:13]([O:15]C(=O)COC1C([N+]([O-])=O)=NC(Br)=CC=1)C>C(O)(=O)C.CCOC(C)=O.[Fe]>[O:12]=[C:8]1[CH2:7][O:6][C:5]2[CH:4]=[CH:3][C:2]([CH:13]=[O:15])=[N:11][C:10]=2[NH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2OCC(NC2N1)=O
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
C(C)OC(COC=1C(=NC(=CC1)Br)[N+](=O)[O-])=O
Name
Quantity
12.4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.67 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to RT
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of SiO2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH3OH

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1NC2=C(OC1)C=CC(=N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.